molecular formula C11H9Cl2N3O B10944982 N-(3,5-dichlorophenyl)-1-methyl-1H-pyrazole-4-carboxamide CAS No. 515832-46-9

N-(3,5-dichlorophenyl)-1-methyl-1H-pyrazole-4-carboxamide

Cat. No.: B10944982
CAS No.: 515832-46-9
M. Wt: 270.11 g/mol
InChI Key: DQYYEPRGJORFSH-UHFFFAOYSA-N
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Description

N-(3,5-dichlorophenyl)-1-methyl-1H-pyrazole-4-carboxamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of a dichlorophenyl group, a methyl group, and a pyrazole ring, which contribute to its distinct chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dichlorophenyl)-1-methyl-1H-pyrazole-4-carboxamide typically involves the reaction of 3,5-dichlorobenzoyl chloride with 1-methyl-1H-pyrazole-4-carboxamide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization and chromatography can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dichlorophenyl)-1-methyl-1H-pyrazole-4-carboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

N-(3,5-dichlorophenyl)-1-methyl-1H-pyrazole-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(3,5-dichlorophenyl)-1-methyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can lead to various biological effects, including the inhibition of cell proliferation or the modulation of immune responses .

Comparison with Similar Compounds

Similar Compounds

  • N-(3,5-dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine
  • 3,5-dichlorobenzamide derivatives

Uniqueness

N-(3,5-dichlorophenyl)-1-methyl-1H-pyrazole-4-carboxamide stands out due to its unique combination of a dichlorophenyl group and a pyrazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, selectivity, and potency in various applications .

Properties

CAS No.

515832-46-9

Molecular Formula

C11H9Cl2N3O

Molecular Weight

270.11 g/mol

IUPAC Name

N-(3,5-dichlorophenyl)-1-methylpyrazole-4-carboxamide

InChI

InChI=1S/C11H9Cl2N3O/c1-16-6-7(5-14-16)11(17)15-10-3-8(12)2-9(13)4-10/h2-6H,1H3,(H,15,17)

InChI Key

DQYYEPRGJORFSH-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C(=O)NC2=CC(=CC(=C2)Cl)Cl

Origin of Product

United States

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